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Compound of Interest

Compound Name: 3-methoxy-4-nitro-1H-pyrazole

Cat. No.: B1588061 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-
methoxy-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug

development, this document elucidates the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates

established spectroscopic principles with data from analogous structures to present a

comprehensive and predictive analysis, ensuring a high degree of scientific integrity and

practical utility.

Introduction: The Structural Significance of 3-
methoxy-4-nitro-1H-pyrazole
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its diverse

biological activities. The introduction of a methoxy group at the 3-position and a nitro group at

the 4-position of the pyrazole ring creates a molecule with unique electronic and steric

properties. Accurate and unambiguous structural confirmation through spectroscopic methods

is paramount for any research and development involving this compound. This guide provides

the foundational spectroscopic data and interpretation necessary for its confident identification

and use in further applications.

The molecular structure of 3-methoxy-4-nitro-1H-pyrazole is presented below. The presence

of an N-H proton introduces the possibility of annular tautomerism, a phenomenon that can

significantly influence its spectroscopic, particularly NMR, signatures.
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Caption: Molecular structure of 3-methoxy-4-nitro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3-methoxy-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR are essential

for structural confirmation.

Experimental Protocol: NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 3-methoxy-4-nitro-1H-pyrazole.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The choice of solvent can influence the rate of proton exchange of the N-H proton.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural

abundance of ¹³C.
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Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the N-H,

pyrazole C-H, and methoxy protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

N-H 13.0 - 14.0 Broad Singlet 1H

C5-H 8.0 - 8.5 Singlet 1H

O-CH₃ 3.9 - 4.2 Singlet 3H
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Interpretation of the ¹H NMR Spectrum
N-H Proton (δ 13.0 - 14.0): The proton attached to the nitrogen of the pyrazole ring is

expected to be significantly deshielded due to its acidic nature and involvement in

intermolecular hydrogen bonding. This signal is often broad due to quadrupole broadening

from the adjacent ¹⁴N nucleus and chemical exchange with the solvent or other pyrazole

molecules.[1] In protic solvents like D₂O or CD₃OD, this proton may exchange with

deuterium, leading to its disappearance from the spectrum.[1]

C5-H Proton (δ 8.0 - 8.5): The single proton on the pyrazole ring is at the C5 position. Its

chemical shift is influenced by the electron-withdrawing nitro group at the adjacent C4

position, causing it to appear at a relatively downfield region. For comparison, the C3 and C5

protons in 4-nitropyrazole appear at approximately 8.4 ppm.

O-CH₃ Protons (δ 3.9 - 4.2): The three protons of the methoxy group will appear as a sharp

singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum is predicted to show four signals for the four carbon

atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 155 - 160

C5 130 - 135

C4 120 - 125

O-CH₃ 55 - 60

Interpretation of the ¹³C NMR Spectrum
C3 (δ 155 - 160): The carbon atom bearing the methoxy group is expected to be the most

deshielded of the pyrazole ring carbons due to the direct attachment of the electronegative

oxygen atom.
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C5 (δ 130 - 135): The C5 carbon, bonded to a hydrogen, will be influenced by the adjacent

nitrogen atom. In N-unsubstituted pyrazoles, rapid tautomerization can lead to broadening or

averaging of the C3 and C5 signals.[2] However, the strong electronic effects of the

substituents in this molecule may favor one tautomer, leading to sharper signals.

C4 (δ 120 - 125): The carbon atom attached to the nitro group will also be deshielded,

though typically to a lesser extent than the oxygen-bearing carbon.

O-CH₃ (δ 55 - 60): The carbon of the methoxy group will appear in the typical region for such

functionalities.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-methoxy-4-nitro-1H-pyrazole will be dominated by the

characteristic vibrations of the nitro group and the pyrazole ring.

Experimental Protocol: IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium

bromide (KBr) in an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Acquire a background spectrum of the empty sample compartment or the clean ATR

crystal before running the sample spectrum.

Predicted IR Spectroscopic Data
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch 3100 - 3300 Medium, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic, CH₃) 2850 - 3000 Medium

C=N Stretch (pyrazole ring) 1600 - 1650 Medium

Asymmetric NO₂ Stretch 1530 - 1560 Strong

Symmetric NO₂ Stretch 1340 - 1370 Strong

C-O Stretch (methoxy) 1200 - 1250 Strong

C-N Stretch 1100 - 1150 Medium

Interpretation of the IR Spectrum
N-H Stretch (3100 - 3300 cm⁻¹): A broad absorption in this region is characteristic of the N-H

stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretches (3000 - 3100 cm⁻¹ and 2850 - 3000 cm⁻¹): The C-H stretching of the pyrazole

ring will appear above 3000 cm⁻¹, while the methoxy C-H stretches will be just below 3000

cm⁻¹.
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NO₂ Stretches (1530 - 1560 cm⁻¹ and 1340 - 1370 cm⁻¹): The most diagnostic peaks in the

spectrum will be the two strong absorptions corresponding to the asymmetric and symmetric

stretching of the nitro group.[3][4][5] For aromatic nitro compounds, these bands are typically

very intense.[4][5]

C=N and C=C Stretches (1600 - 1650 cm⁻¹): These absorptions arise from the stretching

vibrations within the pyrazole ring.

C-O Stretch (1200 - 1250 cm⁻¹): A strong band in this region is indicative of the C-O

stretching of the methoxy group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic

system (GC-MS or LC-MS).

Ionization Technique:

Electron Ionization (EI): A hard ionization technique that typically leads to extensive

fragmentation.

Electrospray Ionization (ESI): A soft ionization technique that usually results in a prominent

protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻), with less

fragmentation.

Data Acquisition:
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
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Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data
The molecular weight of 3-methoxy-4-nitro-1H-pyrazole (C₄H₅N₃O₃) is 143.10 g/mol .

Ion Predicted m/z Identity

[M]⁺˙ 143 Molecular Ion

[M-NO₂]⁺ 97 Loss of a nitro group

[M-OCH₃]⁺ 112 Loss of a methoxy radical

[M-H-NO₂]⁺ 96 Loss of H and a nitro group

Interpretation of the Mass Spectrum
The fragmentation of nitropyrazoles in EI-MS is expected to proceed through several

characteristic pathways:

Molecular Ion ([M]⁺˙ at m/z 143): The molecular ion peak should be observable, though its

intensity may vary depending on the ionization energy.

Loss of NO₂ (m/z 97): A very common fragmentation pathway for nitroaromatic compounds is

the loss of the nitro group (46 Da). This would result in a significant peak at m/z 97.
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Loss of OCH₃ (m/z 112): Cleavage of the methoxy group (31 Da) would lead to a fragment at

m/z 112.

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the

loss of HCN from the pyrazole ring, leading to smaller fragment ions.

[M]⁺˙
m/z 143

[M-NO₂]⁺
m/z 97- NO₂ (46 Da)

[M-OCH₃]⁺
m/z 112

- OCH₃ (31 Da)
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Caption: Predicted primary fragmentation pathways for 3-methoxy-4-nitro-1H-pyrazole.

Conclusion
The spectroscopic data presented in this guide, derived from established principles and

analysis of analogous compounds, provides a robust framework for the characterization of 3-
methoxy-4-nitro-1H-pyrazole. The predicted NMR, IR, and MS data offer a detailed fingerprint

of the molecule, enabling its unambiguous identification and quality assessment in research

and development settings. The provided experimental protocols serve as a practical starting

point for obtaining high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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